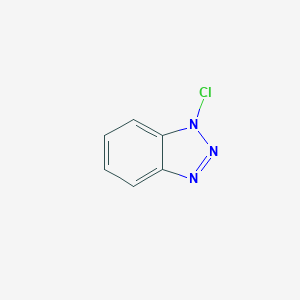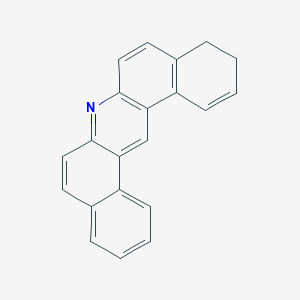
Hematoheme
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hematoheme is a complex biomolecule that plays a crucial role in the transportation of oxygen in the body. It is a heme-containing protein that is found in red blood cells and is responsible for binding oxygen and carrying it to various tissues and organs. The synthesis of this compound is a complex process that involves several enzymatic reactions. In recent years, there has been a growing interest in the scientific community to study the potential applications of this compound in various fields, including medicine and biotechnology.
作用機序
The mechanism of action of Hematoheme is based on its ability to bind and release oxygen. This compound contains a heme group that binds to oxygen molecules in the lungs and releases them in the tissues and organs that require oxygen. The binding and release of oxygen by this compound are regulated by various factors, including pH, temperature, and the concentration of carbon dioxide.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the body. One of the most significant effects is its ability to transport oxygen to various tissues and organs. This compound is also involved in the regulation of blood pressure, as it can release nitric oxide, which is a potent vasodilator. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
Hematoheme has several advantages and limitations for lab experiments. One of the main advantages is its ability to catalyze various enzymatic reactions, which makes it a valuable tool in the synthesis of complex organic molecules. This compound is also relatively stable and can be easily purified from red blood cells. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of Hematoheme. One of the most promising directions is the development of new methods for the synthesis of this compound and related heme-containing proteins. This could lead to the production of this compound on a larger scale, which would make it more accessible for various applications. Another future direction is the study of the potential therapeutic applications of this compound in various diseases, including cancer and cardiovascular disease. Finally, the study of the biochemical and physiological effects of this compound on the body could lead to a better understanding of its role in various physiological processes.
合成法
The synthesis of Hematoheme involves several enzymatic reactions that occur in the mitochondria and cytoplasm of red blood cells. The first step in the synthesis process is the formation of delta-aminolevulinic acid (ALA) from glycine and succinyl-CoA. This reaction is catalyzed by the enzyme delta-aminolevulinic acid synthase (ALAS). ALA is then transported to the mitochondria, where it is converted to porphobilinogen (PBG) through a series of enzymatic reactions. PBG is then transported back to the cytoplasm, where it is converted to uroporphyrinogen III (UROIII). UROIII is then converted to coproporphyrinogen III (COPROIII), which is the precursor of heme. The final step in the synthesis of this compound is the insertion of iron into the heme molecule, which is catalyzed by the enzyme ferrochelatase.
科学的研究の応用
Hematoheme has several potential applications in scientific research. One of the most promising applications is in the field of biotechnology, where this compound can be used as a catalyst in various enzymatic reactions. This compound has been shown to catalyze the oxidation of various organic compounds, including alcohols, aldehydes, and ketones. This makes this compound a valuable tool in the synthesis of complex organic molecules.
特性
CAS番号 |
19584-91-9 |
|---|---|
分子式 |
C34H36FeN4O6 |
分子量 |
652.5 g/mol |
IUPAC名 |
3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+) |
InChI |
InChI=1S/C34H38N4O6.Fe/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,39-40H,7-10H2,1-6H3,(H4,35,36,37,38,41,42,43,44);/q;+2/p-2 |
InChIキー |
SKVLGUBZZNOQIG-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
正規SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
同義語 |
hematoheme |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![9H-Pyrido[2,3-b]indole 1-Oxide](/img/structure/B28388.png)
![9H-Pyrido[2,3-b]indole](/img/structure/B28389.png)
![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)



![2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B28404.png)
![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)